2-((2R,3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxytetrahydrofuran-2-yl)-1-(4-chlorophenyl)-2-hydroxyethanone
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Overview
Description
1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose is a synthetic organic compound with the molecular formula C19H15Cl3O5. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose typically involves the chlorination of 2-deoxy-D-ribose followed by benzoylation with p-chlorobenzoyl chloride. The reaction conditions often require the use of a base such as pyridine to facilitate the benzoylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-deoxy-D-ribose and p-chlorobenzoic acid.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or modify the activity of these enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-deoxy-D-ribose
- 3,5-Di-(p-chlorobenzoyl)-2-deoxy-D-ribose
- 1-Chloro-3,5-di-(p-methylbenzoyl)-2-deoxy-D-ribofuranose
Uniqueness
1-Chloro-3,5-di-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose is unique due to the presence of both chlorine and p-chlorobenzoyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C19H15Cl3O6 |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
2-[(3S)-5-chloro-3-(4-chlorobenzoyl)-3,5-dihydroxyoxolan-2-yl]-1-(4-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C19H15Cl3O6/c20-12-5-1-10(2-6-12)14(23)15(24)17-18(26,9-19(22,27)28-17)16(25)11-3-7-13(21)8-4-11/h1-8,15,17,24,26-27H,9H2/t15?,17?,18-,19?/m1/s1 |
InChI Key |
RVWBDHDMEWROTH-USTDVPIWSA-N |
Isomeric SMILES |
C1[C@](C(OC1(O)Cl)C(C(=O)C2=CC=C(C=C2)Cl)O)(C(=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1C(C(OC1(O)Cl)C(C(=O)C2=CC=C(C=C2)Cl)O)(C(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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